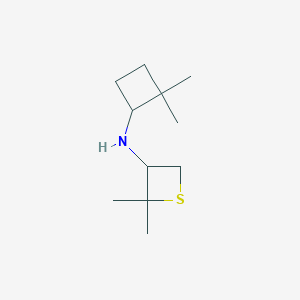
N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine is a complex organic compound characterized by its unique structural features. This compound contains a cyclobutyl ring and a thietan ring, both of which are substituted with dimethyl groups. The presence of these rings and substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enantioselective hydroalkylation are often employed to achieve the desired structural configuration .
化学反応の分析
Types of Reactions: N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce secondary or tertiary amines .
科学的研究の応用
N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- 2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones
- 2-(3-ethyl-2,2-dimethylcyclobutyl-methyl)-4(3H)-quinazolinones
Comparison: Compared to these similar compounds, N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine is unique due to the presence of both cyclobutyl and thietan rings, which impart distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific structural features .
特性
分子式 |
C11H21NS |
|---|---|
分子量 |
199.36 g/mol |
IUPAC名 |
N-(2,2-dimethylcyclobutyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-10(2)6-5-8(10)12-9-7-13-11(9,3)4/h8-9,12H,5-7H2,1-4H3 |
InChIキー |
OSBABIRJQJCNRC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1NC2CSC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


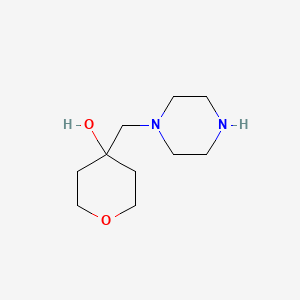

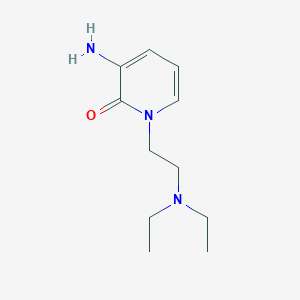
![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)


![6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B13344031.png)
![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)
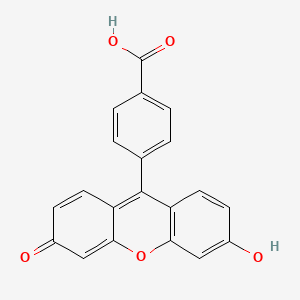
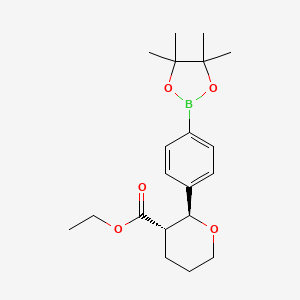

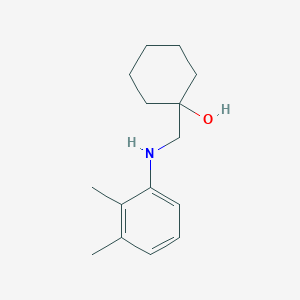
![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
![Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13344079.png)
